![molecular formula C19H16N4OS B2944373 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034383-10-1](/img/structure/B2944373.png)

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

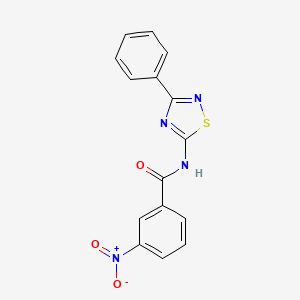

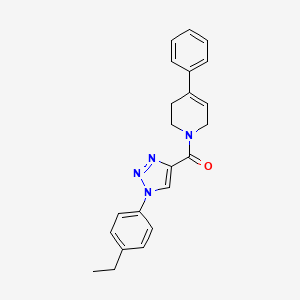

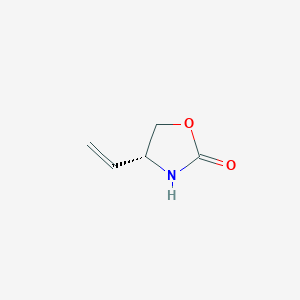

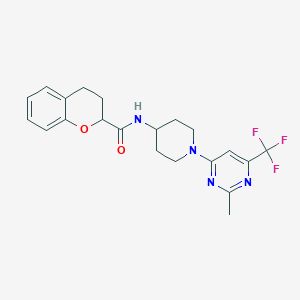

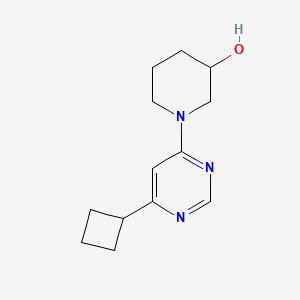

“N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a pyrazole ring, a pyridine ring, and a benzo[b]thiophene ring. The presence of these rings suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like nuclear magnetic resonance (NMR) spectroscopy, X-ray diffraction, and mass spectrometry are commonly used to analyze the structure of similar compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and overall structure. Pyrazole-containing compounds, for example, have been found to undergo a variety of reactions and transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. For instance, a compound described as a “light yellow solid” with a melting point of 130–133°C was found in one of the papers .Scientific Research Applications

Synthesis and Characterization

The compound is involved in the synthesis of heterocyclic compounds, demonstrating a broad range of reactivities and applications in creating derivatives with potential biological activities. Studies like those by Mohareb et al. (2004) focus on the synthesis of thiophenylhydrazonoacetates to yield diverse heterocyclic derivatives, showcasing the versatility of related frameworks in chemical synthesis Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004.

Molecular Docking and Bioactivity

The compound and its derivatives have been explored for their bioactivity, particularly in the context of molecular docking studies. For instance, Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, starting from related compounds, and subjected them to in silico molecular docking screenings towards specific proteins, indicating moderate to good binding energies Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018.

Antimicrobial and Antioxidant Activity

Derivatives of the compound have been evaluated for their antimicrobial and antioxidant activities. Panda, Karmakar, and Jena (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial activity against various pathogens, finding moderate to good efficacy Panda, Karmakar, & Jena, 2011.

Insecticidal Applications

Research has also extended into the potential insecticidal applications of related compounds. Soliman, El Salam, Fadda, and Abdelmotaal (2020) explored the synthesis of new bioactive sulfonamide thiazole derivatives, demonstrating significant insecticidal effects against specific pests Soliman, El Salam, Fadda, & Abdelmotaal, 2020.

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes likesuccinate dehydrogenase (SDH) and nicotinamide phosphoribosyltransferase (NAMPT) . These enzymes play crucial roles in cellular metabolism and energy production.

Mode of Action

A molecular docking study revealed that a strong hydrogen bond was formed between a similar compound and its target enzyme, sdh . This suggests that the compound may interact with its target through hydrogen bonding, leading to changes in the enzyme’s activity.

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affect pathways related to cellular metabolism and energy production, as both sdh and nampt play key roles in these processes .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

properties

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS/c1-23-12-16(11-22-23)15-6-13(8-20-10-15)9-21-19(24)18-7-14-4-2-3-5-17(14)25-18/h2-8,10-12H,9H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJZNGPODOZCPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-4-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2944296.png)

![7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2944300.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2944303.png)

![N-benzyl-2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2944310.png)

![1-Benzyl-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2944312.png)